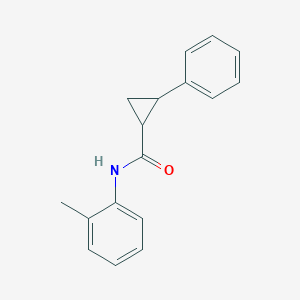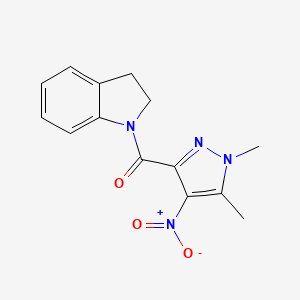
2,3-dihydro-1H-indol-1-yl(1,5-dimethyl-4-nitro-1H-pyrazol-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-dihydro-1H-indol-1-yl(1,5-dimethyl-4-nitro-1H-pyrazol-3-yl)methanone is a complex organic compound that features both indole and pyrazole moieties. Indole derivatives are known for their significant biological activities and are prevalent in many natural products and pharmaceuticals . Pyrazole derivatives also exhibit a wide range of biological activities, making this compound of particular interest in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydro-1H-indol-1-yl(1,5-dimethyl-4-nitro-1H-pyrazol-3-yl)methanone can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole ring . The pyrazole moiety can be introduced through the reaction of hydrazine with a 1,3-diketone under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and high-throughput screening can also enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
2,3-dihydro-1H-indol-1-yl(1,5-dimethyl-4-nitro-1H-pyrazol-3-yl)methanone undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indoxyl derivatives.
Reduction: The nitro group on the pyrazole ring can be reduced to an amino group.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Major Products
Oxidation: Indoxyl derivatives.
Reduction: Amino-pyrazole derivatives.
Substitution: Halogenated or nitro-substituted indole derivatives.
Aplicaciones Científicas De Investigación
2,3-dihydro-1H-indol-1-yl(1,5-dimethyl-4-nitro-1H-pyrazol-3-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new materials and pharmaceuticals
Mecanismo De Acción
The mechanism of action of 2,3-dihydro-1H-indol-1-yl(1,5-dimethyl-4-nitro-1H-pyrazol-3-yl)methanone involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The pyrazole ring can interact with kinases and other proteins, affecting signaling pathways and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Indole Derivatives: Indole-3-acetic acid, tryptophan, serotonin.
Pyrazole Derivatives: Celecoxib, pyrazole-3-carboxylic acid, 3,5-dimethylpyrazole.
Uniqueness
2,3-dihydro-1H-indol-1-yl(1,5-dimethyl-4-nitro-1H-pyrazol-3-yl)methanone is unique due to the combination of indole and pyrazole moieties, which confer a diverse range of biological activities and potential therapeutic applications .
Propiedades
Fórmula molecular |
C14H14N4O3 |
|---|---|
Peso molecular |
286.29 g/mol |
Nombre IUPAC |
2,3-dihydroindol-1-yl-(1,5-dimethyl-4-nitropyrazol-3-yl)methanone |
InChI |
InChI=1S/C14H14N4O3/c1-9-13(18(20)21)12(15-16(9)2)14(19)17-8-7-10-5-3-4-6-11(10)17/h3-6H,7-8H2,1-2H3 |
Clave InChI |
WLFNAXWYTVWCJL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NN1C)C(=O)N2CCC3=CC=CC=C32)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,5-Dimethyl-2-{[(4-nitrophenyl)carbonyl]amino}thiophene-3-carboxamide](/img/structure/B10976073.png)
![5-{[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]amino}-4-cyano-N,N-diethyl-3-methylthiophene-2-carboxamide](/img/structure/B10976082.png)
![2,4,5-trimethyl-N-[1-(tetrahydrofuran-2-yl)ethyl]benzenesulfonamide](/img/structure/B10976089.png)
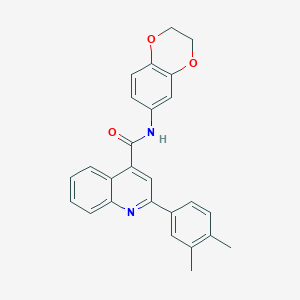
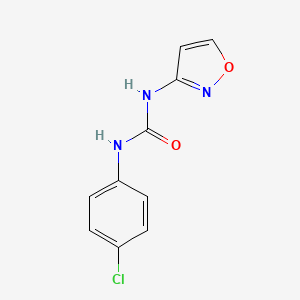
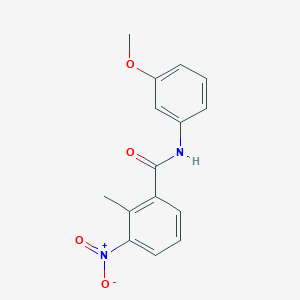
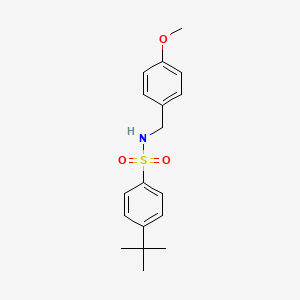
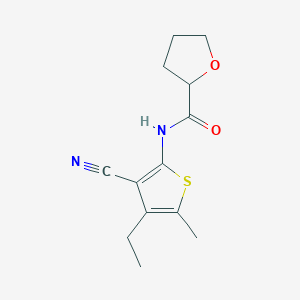
![3-cyclohexyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]propanamide](/img/structure/B10976140.png)
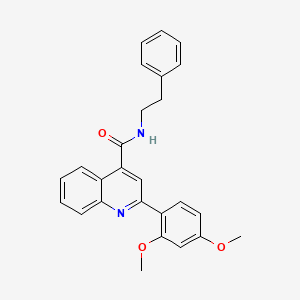
![4-{[(2-chlorophenyl)sulfonyl]amino}-N-methylbenzamide](/img/structure/B10976161.png)
![1-{4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]piperazin-1-yl}-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-one](/img/structure/B10976163.png)
